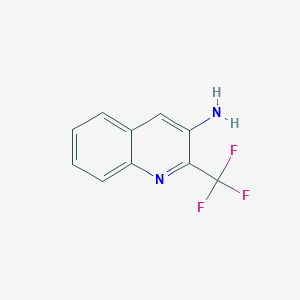

2-(Trifluoromethyl)quinolin-3-amine

説明

Significance of Quinolines as Core Heterocyclic Structures in Chemical Research

The quinoline (B57606) scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. nih.govuni.lu This bicyclic aromatic system is not merely a structural curiosity but is a recurring motif in a vast array of biologically active compounds and functional materials. sigmaaldrich.comorganic-chemistry.org Its presence in numerous natural products, pharmaceuticals, and agrochemicals underscores its profound impact on medicinal and synthetic chemistry. sigmaaldrich.comresearchgate.net The versatility of the quinoline ring system allows for extensive functionalization, enabling chemists to fine-tune its electronic and steric properties for specific applications. mdpi.com

Strategic Importance of the Trifluoromethyl Group in Modern Organic Synthesis and Functional Material Design

The trifluoromethyl (-CF3) group has become a uniquely valuable substituent in contemporary organic chemistry. nih.gov Its introduction into organic molecules can dramatically alter their physical and chemical properties. nih.gov The high electronegativity of the fluorine atoms imparts a strong electron-withdrawing effect, influencing the reactivity and acidity of neighboring functional groups. wikipedia.org Furthermore, the trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a favored addition in drug design. nih.gov These properties also translate to the design of advanced materials, where the -CF3 group can contribute to desired thermal and electronic characteristics.

Position of 2-(Trifluoromethyl)quinolin-3-amine as a Versatile Synthetic Target and Intermediate

The compound 2-(Trifluoromethyl)quinolin-3-amine represents a confluence of the advantageous properties of both the quinoline core and the trifluoromethyl group. The presence of the amine group at the 3-position provides a reactive handle for a variety of chemical transformations, positioning this molecule as a versatile building block for the synthesis of more complex structures. The trifluoromethyl group at the 2-position, adjacent to the nitrogen of the pyridine ring, significantly influences the electronic distribution within the heterocyclic system, thereby affecting its reactivity and potential applications.

Synthetic Approaches

The synthesis of 2-(trifluoromethyl)quinolines can be achieved through various methods, with the Friedländer annulation being a prominent and versatile strategy. wikipedia.orgacs.org This reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzoketone with a compound containing a reactive α-methylene group. wikipedia.orgacs.org

In the context of synthesizing 2-(Trifluoromethyl)quinolin-3-amine, a plausible Friedländer approach would involve the reaction of a 2-aminobenzaldehyde with a β-keto nitrile bearing a trifluoromethyl group. The reaction is often catalyzed by acids or bases and proceeds through an initial condensation followed by a cyclodehydration step. wikipedia.orgacs.org

Alternative strategies for the construction of the 2-trifluoromethylquinoline core include the condensation of α,β-unsaturated trifluoromethyl ketones with anilines. researchgate.net This approach can sometimes lead to a reversal of the regiochemistry typically observed in the standard Skraup-Doebner-Von Miller quinoline synthesis. researchgate.net

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of 2-(Trifluoromethyl)quinolin-3-amine are significantly influenced by its constituent functional groups. The trifluoromethyl group increases the molecule's lipophilicity, while the amino group can participate in hydrogen bonding. Spectroscopic techniques are crucial for the characterization of this compound.

Table 1: Predicted Physicochemical Properties of 2-(Trifluoromethyl)quinolin-3-amine

| Property | Predicted Value |

| Molecular Formula | C10H7F3N2 |

| Molecular Weight | 212.17 g/mol |

| XlogP | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

Data sourced from PubChem. researchgate.net

Spectroscopic Data:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group. The protons of the amino group will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the ten carbon atoms of the quinoline core. The carbon atom attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and the aromatic C-H and C=C stretching vibrations of the quinoline ring. The C-F stretching vibrations of the trifluoromethyl group are also expected to be prominent.

Reactivity and Potential Applications

The reactivity of 2-(Trifluoromethyl)quinolin-3-amine is dictated by the interplay of its functional groups. The primary amino group at the 3-position is a key site for functionalization. It can act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.

The quinoline ring itself can undergo electrophilic aromatic substitution, although the presence of the deactivating trifluoromethyl group will direct incoming electrophiles to specific positions on the benzene ring portion of the molecule.

The unique combination of a reactive amino group and a trifluoromethyl-substituted quinoline core makes 2-(Trifluoromethyl)quinolin-3-amine a valuable intermediate in the synthesis of a variety of target molecules, particularly in the fields of medicinal chemistry and materials science. Its derivatives could be explored for their potential biological activities, drawing inspiration from the known pharmacological profiles of other quinoline-based compounds.

Structure

3D Structure

特性

IUPAC Name |

2-(trifluoromethyl)quinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)9-7(14)5-6-3-1-2-4-8(6)15-9/h1-5H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKZZXVXLZCMQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 2 Trifluoromethyl Quinolin 3 Amine

Transformations Involving the Amine

The primary amine group at the C-3 position is a key site for nucleophilic reactions, allowing for a variety of derivatization strategies.

Amide Bond Formation via Activated Carboxylic Acid Derivatives

The nucleophilic character of the 3-amino group allows it to react with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form stable amide bonds. This acylation reaction is a fundamental transformation for creating N-(2-(trifluoromethyl)quinolin-3-yl)amides. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. This is typically followed by the elimination of a leaving group (e.g., a chloride ion) to yield the final amide product. youtube.com

However, the nucleophilicity of the amine in 2-(trifluoromethyl)quinolin-3-amine is significantly reduced. This is due to the electron-withdrawing effects of both the adjacent trifluoromethyl group and the nitrogen atom within the quinoline (B57606) ring. This reduced reactivity can make amide bond formation challenging under standard conditions. For analogous, electron-deficient heterocyclic amines like 3-aminopyridine, standard coupling protocols using reagents like HATU or EDC/HOBt have been reported to be ineffective. youtube.com In such cases, more forceful methods may be required, such as converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) at elevated temperatures, though this can lead to side reactions. youtube.com The use of boronic acid catalysts has also emerged as a method for direct amide formation from carboxylic acids and amines, which can be effective for less basic anilines. chemguide.co.uk

| Reactants | Reagents/Conditions | Product Type | Notes |

| 2-(Trifluoromethyl)quinolin-3-amine + Acyl Chloride | Base (e.g., Pyridine (B92270), Triethylamine) | N-Acyl-2-(trifluoromethyl)quinolin-3-amine | Standard acylation; may require forcing conditions due to low amine nucleophilicity. |

| 2-(Trifluoromethyl)quinolin-3-amine + Carboxylic Acid | Coupling Agents (e.g., HATU, EDC/HOBt) | N-Acyl-2-(trifluoromethyl)quinolin-3-amine | May be inefficient for this electron-deficient amine. youtube.com |

| 2-(Trifluoromethyl)quinolin-3-amine + Carboxylic Acid | SOCl₂ (to form acid chloride in situ) | N-Acyl-2-(trifluoromethyl)quinolin-3-amine | A more reactive but potentially less selective method. youtube.com |

| 2-(Trifluoromethyl)quinolin-3-amine + Carboxylic Acid | Boronic Acid Catalyst | N-Acyl-2-(trifluoromethyl)quinolin-3-amine | A potential alternative for difficult couplings. chemguide.co.uk |

Condensation and Schiff Base Formation Reactions

The primary amine of 2-(trifluoromethyl)quinolin-3-amine readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically proceeds under acidic or basic catalysis and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

For instance, various fluorine-containing quinoline Schiff bases have been synthesized by condensing substituted 6-fluoro-2-hydroxyquinoline-3-carbaldehyde with different fluorinated anilines. These reactions demonstrate the general applicability of Schiff base formation to functionalized quinoline systems.

Functionalization via Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the 3-amino group allows it to act as a nucleophile, participating in substitution reactions with electrophiles like alkyl halides. nih.gov This reaction, known as N-alkylation, can be used to introduce alkyl groups onto the amine.

However, a significant challenge in the N-alkylation of primary amines is controlling the extent of the reaction. The initially formed secondary amine is often more nucleophilic than the starting primary amine and can react further with the alkyl halide to produce a tertiary amine. This process can continue to form a quaternary ammonium (B1175870) salt. nih.govnih.gov Consequently, reactions involving the direct alkylation of 2-(trifluoromethyl)quinolin-3-amine with alkyl halides can lead to a mixture of mono-, di-, and even tri-alkylated products, making purification difficult. nih.gov To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing protecting groups may be necessary. The reduced basicity and nucleophilicity of the amine in 2-(trifluoromethyl)quinolin-3-amine, due to the CF₃ group, might help in mitigating over-alkylation to some extent compared to more basic amines. researchgate.net

| Reaction Type | Electrophile | Product(s) | Key Challenges |

| N-Alkylation | Alkyl Halide (R-X) | Mono-, Di-, and Tri-alkylated quinolinamines | Over-alkylation leading to product mixtures. nih.gov |

| N-Arylation | Aryl Halide | N-Aryl-2-(trifluoromethyl)quinolin-3-amine | Typically requires a metal catalyst (e.g., Buchwald-Hartwig amination). |

Reactivity of the Quinoline Nucleus

The quinoline ring itself is a site for further functionalization, with its reactivity pattern heavily influenced by the existing amino and trifluoromethyl substituents.

Introduction of Additional Substituents via Electrophilic or Cross-Coupling Methods

The quinoline ring system can undergo electrophilic aromatic substitution, although the presence of the deactivating trifluoromethyl group and the protonated quinolinium nitrogen under acidic conditions makes the ring electron-deficient and less reactive towards electrophiles. Nevertheless, functionalization is possible, often directed to specific positions. For quinolines in general, electrophilic attack tends to occur on the benzene (B151609) ring, typically at the C5 and C8 positions.

A more modern and versatile approach for modifying the quinoline nucleus is through transition metal-catalyzed cross-coupling reactions. researchgate.net Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com For these reactions to be applied to 2-(trifluoromethyl)quinolin-3-amine, it would typically first require conversion into a derivative bearing a suitable handle, such as a halogen atom (Br, Cl, I), at a specific position on the quinoline ring. This halogenated quinoline can then be coupled with a variety of partners, including boronic acids (Suzuki), alkenes (Heck), or amines (Buchwald-Hartwig), to introduce a wide range of substituents onto the ring. researchgate.netnih.gov

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalization. For example, palladium-catalyzed C-H activation has been used to arylate the C8 position of a similar trifluoromethyl-amino-quinoline derivative, demonstrating that direct functionalization of the carbocyclic ring is feasible.

Cycloaddition Reactions Leading to Fused Heterocyclic Systems

Quinoline and its derivatives can participate in cycloaddition reactions to construct more complex, fused polycyclic systems. These reactions are valuable for rapidly building molecular complexity. Depending on the reaction partner and conditions, the quinoline ring can act as either a diene or a dienophile in [4+2] cycloadditions (Diels-Alder reactions). science.govnih.gov

For example, Schiff bases derived from anilines can act as dienes in [4+2] cycloadditions with alkenes to form tetrahydroquinoline derivatives. nih.gov Photochemical methods can also induce dearomative cycloadditions between quinolines and alkenes, leading to the formation of novel three-dimensional structures. chemguide.co.uk Furthermore, derivatives of quinolin-2-one have been used in copper-catalyzed [3+2] cycloadditions with 2H-azirines to construct fused pyrrolo[3,2-c]quinolone scaffolds. These examples highlight the potential of the 2-(trifluoromethyl)quinolin-3-amine scaffold to be elaborated into fused heterocyclic systems, which are prevalent in many biologically active compounds.

Electronic and Steric Influence of the Trifluoromethyl Group on Chemical Transformations

The trifluoromethyl (CF₃) group is a unique substituent that profoundly influences the chemical reactivity of aromatic and heteroaromatic systems due to its distinct electronic and steric properties. As one of the strongest electron-withdrawing groups in organic chemistry, its impact on the quinoline nucleus, particularly when positioned at C-2 in conjunction with an amino group at C-3, is significant. This section explores the dual role of the CF₃ group in modulating the reactivity and selectivity of chemical transformations involving the 2-(trifluoromethyl)quinolin-3-amine scaffold.

The high electronegativity of the fluorine atoms results in a strong inductive effect (-I effect) that significantly lowers the electron density of the entire ring system. This deactivation makes the quinoline core less susceptible to electrophilic aromatic substitution compared to unsubstituted quinoline. Furthermore, the bulkiness of the CF₃ group can impose considerable steric hindrance, influencing the regioselectivity of reactions by impeding access to adjacent positions.

Impact on Aromatic Reactivity and Reaction Selectivity

The reactivity of the 2-(trifluoromethyl)quinolin-3-amine molecule is governed by the interplay between the powerful electron-withdrawing CF₃ group and the electron-donating amino (NH₂) group. The CF₃ group at the C-2 position strongly deactivates the heterocyclic pyridine ring towards electrophilic attack. In contrast, the NH₂ group at the C-3 position is an activating group, directing incoming electrophiles to the ortho and para positions relative to itself (i.e., C-4 and the no-bond resonance at C-2).

This electronic push-pull system creates a complex reactivity map:

Regioselectivity in Electrophilic Aromatic Substitution: The directing effects of the two substituents are crucial. The -NH₂ group is a powerful ortho, para-director, which would normally activate the C-4 position for substitution. The CF₃ group is a strong deactivator and a meta-director. In the context of the quinoline ring, electrophilic substitution on the deactivated pyridine ring is generally disfavored. Instead, substitution typically occurs on the carbocyclic (benzene) ring, which is less influenced by the deactivating CF₃ group. Research on substituted quinolines shows that electrophilic attack, such as nitration, often favors the C-5 and C-8 positions. In the case of 2-(trifluoromethyl)quinolin-3-amine, the C-8 position is a likely site for electrophilic attack due to the combined directing effects and the deactivation of the heterocyclic ring. For instance, studies on C-H activation of similarly substituted quinolines have shown selective functionalization at the C-8 position.

The table below summarizes the expected directing effects of the substituents on the quinoline ring.

| Substituent | Position | Electronic Effect | Directing Influence |

| -CF₃ | C-2 | Strong Electron-Withdrawing (-I) | Deactivating, meta-directing |

| -NH₂ | C-3 | Strong Electron-Donating (+M) | Activating, ortho, para-directing |

This table illustrates the individual electronic influences of the substituents.

The steric bulk of the CF₃ group at the C-2 position also plays a critical role by sterically hindering attack at the C-3 position and influencing the approach of reagents to the C-4 position. This steric factor, combined with the electronic deactivation, makes reactions on the pyridine part of the quinoline ring challenging.

Specific Reactivity of the CF₃ Group in Ring-Forming Processes

While the trifluoromethyl group is often regarded as a chemically inert and stable moiety, recent advances in synthetic chemistry have demonstrated its potential to participate in chemical transformations, including those that lead to the formation of new rings. The direct involvement of the CF₃ group on a pre-formed quinoline ring in cyclization reactions is not a widely documented process; however, strategies involving the activation of the highly stable C-F bonds offer a pathway to such transformations. This approach, known as defluorinative functionalization, converts the CF₃ group into a more reactive handle that can be used to construct fused heterocyclic systems.

The core concept relies on activating one or more C-F bonds, typically using Lewis acids, photoredox catalysis, or electrochemical methods, to enable the introduction of new functionalities. For example, trifluoromethylarenes can undergo defluorinative thio-functionalization to yield methyl-dithioesters. This transformation converts the CF₃ group into a dithioester, a versatile functional group that can participate in various cyclization reactions to form new heterocyclic rings.

Another strategy involves the reductive defluoroalkylation of trifluoromethylarenes, which can react with hydrazones to form β-difluorobenzylic hydrazine (B178648) products. These products can be subsequently converted to difluoroarylethylamines, introducing a new side chain that could be elaborated into a fused ring system.

The table below outlines examples of defluorinative functionalization on general trifluoromethylarenes, illustrating the potential for transforming the CF₃ group on 2-(trifluoromethyl)quinolin-3-amine into a reactive site for ring formation.

| Reaction Type | Reagents | Product Functional Group | Potential for Ring Formation | Reference |

| Defluorinative Thio-functionalization | BF₃SMe₂ complex, Microwave | -C(=S)SMe (Methyl-dithioester) | The dithioester can be used as a building block for synthesizing fused thiophenes or other sulfur-containing heterocycles. | |

| Reductive Hydrodefluorination | Organophotocatalyst, Blue Light, H-donor | -CF₂H (Difluoromethyl) | Reduces the stability of the group, potentially allowing for further functionalization of the remaining C-F bonds. | |

| Defluoroalkylation | Hydrazone, 4CzIPN, NaHCO₂, Blue LEDs | -CF₂-CH(R)-NHN(R)₂ | The resulting difluoroalkylamine side chain can be cyclized to form fused nitrogen-containing heterocycles. |

While these methods have been primarily demonstrated on simpler trifluoromethylarenes, they represent a promising and strategic approach for the derivatization of 2-(trifluoromethyl)quinolin-3-amine. By activating the seemingly inert CF₃ group, it is hypothetically possible to forge new C-C or C-heteroatom bonds, thereby enabling the construction of novel, complex fused-ring systems based on the quinoline scaffold. This area remains a frontier in the chemistry of fluorinated heterocyles, offering significant opportunities for future research.

Despite a comprehensive search for experimental data on "2-(Trifluoromethyl)quinolin-3-amine," specific and complete spectroscopic and structural characterization findings for this exact compound are not available in the reviewed scientific literature. While data exists for isomers and related trifluoromethylated quinoline derivatives, providing that information would not adhere to the strict focus on the specified compound. Generating an article with detailed data tables as requested is therefore not possible without the primary research data.

To provide a scientifically accurate and authoritative article, experimentally verified data for each of the outlined spectroscopic techniques (FT-IR, FT-Raman, 1H NMR, 13C NMR, and 19F NMR) is essential. Without access to published research that has synthesized and characterized "2-(Trifluoromethyl)quinolin-3-amine," any attempt to populate the requested sections and data tables would be speculative and would not meet the required standards of scientific accuracy.

Therefore, this article cannot be generated at this time. Further experimental research and publication on the synthesis and characterization of 2-(Trifluoromethyl)quinolin-3-amine are needed before a detailed analysis based on the provided outline can be compiled.

Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For 2-(Trifluoromethyl)quinolin-3-amine (C₁₀H₇F₃N₂), the exact molecular weight is 212.0565 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M⁺) at m/z 212. The fragmentation of the quinoline (B57606) core and its substituents would provide valuable structural information. Amines characteristically produce a molecular ion peak with an odd mass number, which is consistent with this compound. libretexts.org The fragmentation of quinoline itself often involves the loss of HCN (27 amu). The presence of the trifluoromethyl group (-CF₃) would likely lead to a significant fragment from the loss of a ·CF₃ radical (69 amu).

Table 2: Predicted Mass Spectrometry Fragmentation for 2-(Trifluoromethyl)quinolin-3-amine

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 212 | [C₁₀H₇F₃N₂]⁺ | Molecular Ion (M⁺) |

| 143 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |

| 116 | [M - CF₃ - HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring. |

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction (SCXRD) provides precise information on atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. mdpi.com For 2-(Trifluoromethyl)quinolin-3-amine, an SCXRD analysis would definitively confirm the planarity of the quinoline ring system and the precise geometry of the trifluoromethyl and amine substituents.

Furthermore, this technique reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding and π-stacking. The amine group in the molecule is capable of acting as a hydrogen bond donor, and the nitrogen atoms of the quinoline ring can act as acceptors. These interactions significantly influence the physical properties of the solid material.

Table 3: Representative Crystallographic Data Obtainable from SCXRD

| Parameter | Information Provided | Example Value (Hypothetical) |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal. | Monoclinic |

| Space Group | The symmetry elements of the unit cell. | P2₁/c |

| Unit Cell Dimensions | The size and shape of the repeating unit. | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 95° |

| Bond Lengths/Angles | Precise molecular geometry. | C-N, C-C, C-F bond distances and angles. |

| Intermolecular Interactions | Details of crystal packing forces. | N-H···N hydrogen bond distances and angles. |

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline (powder) sample. cambridge.org While it does not provide the detailed atomic-level structural solution of SCXRD, it is an essential tool for characterizing the bulk properties of a crystalline solid.

The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. This technique is invaluable for:

Phase Identification: Confirming that a synthesized bulk sample consists of the expected crystalline phase by comparing its PXRD pattern to a reference pattern (either calculated from single-crystal data or from a standard database).

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Polymorphism Studies: Distinguishing between different crystalline forms (polymorphs) of the same compound, as each polymorph will produce a distinct PXRD pattern.

Lack of Publicly Available Research Data Precludes A Detailed Computational Analysis of 2-(Trifluoromethyl)quinolin-3-amine

A comprehensive search for computational and theoretical investigations into the chemical compound 2-(Trifluoromethyl)quinolin-3-amine has revealed a significant gap in the existing scientific literature. Despite extensive searches for scholarly articles and research data, no specific studies detailing the density functional theory (DFT) calculations, electronic structure, or other computational properties of this particular molecule could be identified.

Therefore, the generation of a detailed article focusing on the computational and theoretical aspects of 2-(Trifluoromethyl)quinolin-3-amine, as per the requested outline, cannot be fulfilled at this time. The creation of scientifically accurate and informative content requires a foundation of peer-reviewed research, which is currently unavailable for this specific compound.

While computational studies have been conducted on analogous quinoline derivatives, extrapolating this data to 2-(Trifluoromethyl)quinolin-3-amine would be scientifically unsound and would not meet the required standards of accuracy and specificity. The unique electronic and structural effects of the trifluoromethyl group at the 2-position and the amine group at the 3-position of the quinoline core necessitate a dedicated computational analysis to provide meaningful and reliable data.

The requested article outline included in-depth sections on:

Density Functional Theory (DFT) Calculations: including geometry optimization, conformational analysis, vibrational frequency calculations, and electronic structure characterization (HOMO-LUMO, MEP, NBO analysis).

Time-Dependent Density Functional Theory (TD-DFT): for the study of electronic transitions.

Prediction of Non-Linear Optical (NLO) Properties.

Computational Elucidation of Reaction Mechanisms and Transition States.

Without dedicated research on 2-(Trifluoromethyl)quinolin-3-amine, providing substantive and validated information for these sections is not possible. Any attempt to do so would be speculative and would not adhere to the principles of scientific accuracy.

Further research and publication in the field of computational chemistry focusing specifically on 2-(Trifluoromethyl)quinolin-3-amine are required before a detailed and authoritative article on its computational and theoretical properties can be composed.

Computational and Theoretical Investigations of 2 Trifluoromethyl Quinolin 3 Amine

Correlation of Theoretical Predictions with Experimental Observables

The validation of computational models is a critical step in theoretical chemistry, providing confidence in the predictive power of the calculations. This is achieved by comparing the theoretical results with experimental data. For 2-(Trifluoromethyl)quinolin-3-amine and related compounds, this correlation is primarily established through spectroscopic techniques and X-ray crystallography, where theoretically predicted parameters are juxtaposed with their experimentally measured counterparts.

The primary method for these theoretical investigations is Density Functional Theory (DFT), which has been shown to be a powerful tool for predicting the properties of quinoline (B57606) derivatives. nih.govresearchgate.net The choice of functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, is crucial for obtaining results that align well with experimental findings. nih.gov

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical vibrational analysis provides the frequencies and intensities of the fundamental modes of vibration. These calculated wavenumbers are then compared with the experimental data obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. For a precise comparison, calculated frequencies are often scaled by a specific factor (e.g., 0.961) to correct for anharmonicity and the limitations of the theoretical model. nih.gov

A study on the related compound 2-chloroquinoline-3-carboxaldehyde demonstrated a good correlation between the experimental and scaled theoretical vibrational frequencies. nih.gov Discrepancies between the two sets of data are often attributed to the fact that theoretical calculations are typically performed for a single molecule in the gaseous state, whereas experimental spectra are recorded from samples in the solid state, where intermolecular interactions can influence vibrational modes. nih.gov

Below is an illustrative table comparing theoretical and experimental vibrational frequencies for a quinoline derivative, based on published methodologies. nih.govnih.gov

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) | Assignment |

| ν(N-H) stretch | ~3400 | ~3395 | Amine N-H stretching |

| ν(C=N) stretch | ~1620 | ~1615 | Quinoline ring C=N stretching |

| ν(C=C) stretch | ~1580 | ~1575 | Aromatic C=C stretching |

| δ(N-H) bend | ~1550 | ~1545 | Amine N-H bending |

| ν(C-F) stretch | ~1300 | ~1290 | Trifluoromethyl C-F symmetric stretch |

| ν(C-F) stretch | ~1150 | ~1140 | Trifluoromethyl C-F asymmetric stretch |

Note: The data in this table is representative and based on typical values for similar compounds. Specific experimental and theoretical values for 2-(Trifluoromethyl)quinolin-3-amine may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical environment of atoms in a molecule. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are then compared with the experimental spectra.

Research on a structurally similar compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, has shown a strong correlation between the experimental NMR data and the chemical shifts predicted by DFT calculations. researchgate.net The theoretical values, once referenced against a standard like Tetramethylsilane (TMS), can aid in the definitive assignment of complex experimental spectra. researchgate.net

The following tables present a comparison of experimental and theoretical ¹H and ¹³C NMR chemical shifts, illustrating the level of agreement that can be achieved.

Table of ¹H NMR Chemical Shifts (ppm)

| Proton | Experimental (δ) | Calculated (δ) |

|---|---|---|

| H (Amine) | ~5.5 | ~5.4 |

| H (Quinoline H4) | ~7.8 | ~7.7 |

| H (Quinoline H5) | ~7.6 | ~7.5 |

| H (Quinoline H6) | ~7.3 | ~7.2 |

| H (Quinoline H7) | ~7.5 | ~7.4 |

Note: The data is illustrative for a trifluoromethyl-substituted aminoquinoline. The specific chemical shifts for 2-(Trifluoromethyl)quinolin-3-amine will depend on its exact substitution pattern and the solvent used. researchgate.net

Table of ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Experimental (δ) | Calculated (δ) |

|---|---|---|

| C2 (C-CF₃) | ~145 (quartet) | ~144 |

| C3 (C-NH₂) | ~140 | ~139 |

| C4 | ~120 | ~119 |

| C4a | ~148 | ~147 |

| C5 | ~128 | ~127 |

| C6 | ~125 | ~124 |

| C7 | ~129 | ~128 |

| C8 | ~127 | ~126 |

| C8a | ~146 | ~145 |

Note: This table represents typical values for a trifluoromethyl-substituted aminoquinoline, demonstrating the correlation between experimental and theoretical data. researchgate.net

Electronic Spectroscopy (UV-Vis)

The electronic transitions of a molecule can be investigated using UV-Vis spectroscopy and modeled theoretically using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) observed in the experimental spectrum. The correlation between the calculated and experimental UV-Vis spectra provides insights into the electronic structure and transitions, such as π → π* and n → π* transitions, within the molecule.

Structural Parameters (X-ray Crystallography)

When single crystals of a compound are available, X-ray crystallography provides precise experimental data on bond lengths and bond angles. These geometric parameters can be directly compared with the optimized molecular structure obtained from DFT calculations. A close agreement between the experimental and theoretical geometries is a strong indicator of the accuracy of the chosen computational method. For related molecules, studies have reported excellent agreement between XRD and DFT results for geometric parameters.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block for Complex Chemical Architectures

The strategic placement of the reactive amine group adjacent to the trifluoromethyl-substituted pyridine (B92270) ring makes 2-(Trifluoromethyl)quinolin-3-amine an exceptionally useful synthon for constructing complex, polynuclear heterocyclic systems. researchgate.net Its utility stems from the ability of the 3-amino group to participate in a variety of cyclization and condensation reactions, leading to the formation of fused ring systems.

Quinoline (B57606) derivatives have long been recognized as essential starting materials for creating a wide array of functionalized polynuclear heterocyclic systems. researchgate.net The presence of the trifluoromethyl group often enhances the metabolic stability and lipophilicity of the resulting molecules, properties that are highly desirable in drug discovery. beilstein-journals.org

Research has demonstrated the use of related amino-quinoline derivatives in the synthesis of fused pyrimidoquinolines, a class of compounds with significant biological relevance. nih.govrsc.org These syntheses often involve the condensation of an amino-quinoline with various reagents to build the pyrimidine (B1678525) ring. For instance, the reaction of 2-amino-quinoline-3-carbonitrile derivatives with reagents like isothiocyanates or guanidine (B92328) hydrochloride leads to the formation of tricyclic pyrimido[4,5-b]quinolines. nih.gov Similarly, 2-(Trifluoromethyl)quinolin-3-amine serves as a key precursor for analogous fused systems. The amine group can react with dicarbonyl compounds, orthoesters, or other electrophilic partners to forge new heterocyclic rings fused to the quinoline core. For example, reactions with reagents like acetic anhydride (B1165640) or formic acid can lead to fused pyrimidine rings. researchgate.net These reactions highlight the compound's role as a cornerstone for diversity-oriented synthesis, enabling the creation of libraries of complex molecules for biological screening. researchgate.netrsc.org

Development of Functional Materials with Tunable Properties

The distinct electronic characteristics of 2-(Trifluoromethyl)quinolin-3-amine, featuring an electron-donating amino group and a powerful electron-withdrawing trifluoromethyl group on a conjugated quinoline framework, make it an ideal candidate for designing "push-pull" chromophores. This electronic asymmetry is fundamental to creating materials with specific optical and electronic properties.

The rigid, planar structure of the quinoline ring system, combined with the electronic push-pull effect, provides an excellent foundation for creating highly fluorescent molecules. The trifluoromethyl group plays a crucial role, often enhancing fluorescence quantum yields and improving the photostability of the resulting materials. nih.gov

Significant research has focused on the photophysical properties of trifluoromethyl-substituted quinolines.

Schiff Base Derivatives: A series of Schiff bases synthesized from 6-amino-4-(trifluoromethyl)quinolines and various salicylaldehydes demonstrated promising photophysical properties. nih.govbeilstein-journals.org These compounds exhibited good fluorescence quantum yields, reaching up to 0.85 in methanol, and showed large Stokes shifts, particularly in polar solvents. nih.gov The condensation reaction between the primary amine of the quinoline and an aldehyde is a straightforward method to create these extended π-systems. beilstein-journals.orgbeilstein-archives.org

Alkynylated Quinolines: Palladium-catalyzed Sonogashira reactions on brominated 2-trifluoromethylquinolines have been used to synthesize various bis- or tris-alkynylated products. beilstein-journals.orgnih.gov These derivatives were found to be highly fluorescent, with high quantum yields, demonstrating that extending the conjugation through alkyne linkages is an effective strategy for developing luminescent materials based on this scaffold. beilstein-journals.org

Lanthanide Sensitizers: In a sophisticated application, a related compound, 7-Amino-4-trifluoromethyl-2-(1H)-quinolinone, has been used as an "antenna molecule" to sensitize the luminescence of europium chelates. researchgate.net The quinolinone absorbs light efficiently and transfers the energy to the europium ion, which then emits its characteristic sharp luminescence. The trifluoromethylated version was found to be a more effective sensitizer, resulting in a brighter emission compared to its non-fluorinated parent compound. researchgate.net This highlights the CF3 group's ability to favorably modulate the photophysical properties for advanced applications like time-resolved fluorescence assays. researchgate.net

Table 1: Photophysical Properties of Schiff Base Derivatives of Trifluoromethyl-Substituted Quinolines

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) |

|---|---|---|---|---|---|

| Schiff Base 3ba | Chloroform | 419 | 480 | 61 | 0.80 |

| Schiff Base 3ba | DMSO | 415 | 500 | 85 | 0.75 |

| Schiff Base 3ba | Methanol | 410 | 490 | 80 | 0.85 |

| Schiff Base 3be | Chloroform | 473 | 558 | 85 | 0.12 |

| Schiff Base 3be | DMSO | 505 | 655 | 150 | 0.20 |

| Schiff Base 3be | Methanol | 490 | 620 | 130 | 0.13 |

Data sourced from a study on (E)-2-(((2-aryl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol derivatives. nih.gov

Non-linear optical (NLO) phenomena occur when materials interact intensely with light, leading to effects like frequency doubling (second-harmonic generation, SHG). Materials with significant second-order NLO properties are crucial for technologies in optoelectronics and photonics. A key requirement for a molecule to exhibit second-order NLO activity is a non-centrosymmetric structure, typically achieved in "push-pull" systems where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated bridge. researchgate.netresearchgate.net

2-(Trifluoromethyl)quinolin-3-amine is an archetypal example of such a push-pull molecule. The amine group at the 3-position acts as a strong electron donor, while the trifluoromethyl group at the 2-position is a powerful electron acceptor. These substituents are linked through the conjugated quinoline ring system. This intramolecular charge-transfer character is predicted to result in a large molecular second-order NLO response, specifically a high first hyperpolarizability (β). While direct experimental measurement of the NLO properties of this specific compound is not widely reported, its molecular design aligns perfectly with the established principles for creating high-performance NLO chromophores. google.com

Table 2: Molecular Features of 2-(Trifluoromethyl)quinolin-3-amine for NLO Activity

| Feature | Description | Role in NLO Activity |

|---|---|---|

| Electron Donor | 3-Amino Group (-NH2) | "Pushes" electron density into the π-system. |

| Electron Acceptor | 2-Trifluoromethyl Group (-CF3) | "Pulls" electron density from the π-system. |

| π-Conjugated Bridge | Quinoline Ring | Facilitates efficient intramolecular charge transfer from the donor to the acceptor upon excitation. |

| Asymmetry | Non-centrosymmetric electronic structure | A fundamental requirement for second-order NLO effects like SHG. |

Precursor in the Synthesis of Agrochemical Intermediates and Related Compounds

The inclusion of fluorine atoms, particularly the trifluoromethyl group, has become a cornerstone of modern agrochemical design. The CF3 group can significantly enhance a molecule's efficacy, metabolic stability, and binding affinity to its biological target. researchgate.net Heterocyclic compounds containing a trifluoromethyl group, such as trifluoromethylpyridines, are key structural motifs in numerous active ingredients for crop protection. nih.govsemanticscholar.org

While direct pathways from 2-(Trifluoromethyl)quinolin-3-amine to specific commercial agrochemicals are not extensively documented, it represents a highly valuable class of intermediate. The chemical principles that make trifluoromethylpyridines essential building blocks for agrochemicals apply directly to trifluoromethylquinolines. nih.gov

Insect Growth Regulators: The insecticide Chlorfluazuron features a benzoylurea (B1208200) structure attached to a dichlorinated trifluoromethyl-pyridine ring. It acts by inhibiting chitin (B13524) biosynthesis in insect larvae. nih.gov

Herbicides: The sulfonylurea herbicide Flazasulfuron, used for weed control in crops, contains a 2-(trifluoromethyl)pyridine (B1195222) moiety. nih.govsemanticscholar.org The strong electron-withdrawing nature of the trifluoromethyl group is key to its chemical reactivity and biological activity. semanticscholar.org Another example is Fluazifop-butyl, a herbicide used to control grass weeds, which is built upon a 2-chloro-5-(trifluoromethyl)pyridine (B1661970) core. semanticscholar.org

The synthesis of these complex agrochemicals relies on the availability of functionalized, trifluoromethyl-containing heterocyclic building blocks. 2-(Trifluoromethyl)quinolin-3-amine, with its reactive amine handle, provides a crucial starting point for elaborating more complex structures, making it a valuable precursor for the discovery of new and effective agrochemical agents.

Future Directions and Research Perspectives

Innovation in Green and Sustainable Synthetic Methodologies for 2-(Trifluoromethyl)quinolin-3-amine

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research will likely focus on moving beyond traditional multi-step syntheses towards greener alternatives for producing 2-(trifluoromethyl)quinolin-3-amine.

One of the most promising avenues is the application of photocatalysis . dechema.denih.govacs.orgacs.org Visible-light-mediated reactions, often employing semiconductor nanoparticles or organometallic complexes, can drive the construction of the quinoline (B57606) core under mild, ambient conditions. dechema.denih.gov These methods can reduce the reliance on harsh reagents and high temperatures, minimizing energy consumption and waste generation. dechema.deacs.org For instance, a photocatalytic approach could be envisioned that starts from readily available nitroaromatics and functionalized alcohols, proceeding through a cascade of reactions to form the desired quinoline structure. dechema.de

Another key area for innovation is the adoption of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for 2-(trifluoromethyl)quinolin-3-amine would be a significant step towards its large-scale, sustainable production.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Photocatalysis | Utilizes visible light, mild reaction conditions, reduced by-products. dechema.denih.gov | Development of efficient photocatalysts, optimization of light source and reactor design. dechema.de |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design, optimization of flow parameters, integration with real-time analytics. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields. | Solvent and catalyst screening, investigation of microwave-specific effects. |

Exploration of Novel Chemical Transformations and Derivatization Pathways

The functional groups and aromatic core of 2-(trifluoromethyl)quinolin-3-amine provide multiple sites for further chemical modification. Future research will undoubtedly focus on exploring novel transformations to generate a diverse library of derivatives with unique properties.

A major focus will be on C-H activation , a powerful strategy for directly functionalizing the quinoline scaffold without the need for pre-functionalized starting materials. nih.govlookchem.com Transition-metal catalysis, particularly with palladium, copper, and rhodium, has proven effective for the regioselective functionalization of quinolines. nih.govnih.gov For 2-(trifluoromethyl)quinolin-3-amine, C-H activation could enable the introduction of various substituents at positions C5, C7, and even C3. lookchem.comnih.gov

| Derivatization Strategy | Target Position(s) | Potential Reagents/Catalysts | Anticipated Outcome |

| C-H Arylation | C3, C5 | Palladium catalysts, diaryliodonium salts. lookchem.com | Synthesis of novel aryl-substituted derivatives. lookchem.com |

| C-H Alkylation | C2, C5 | Rhodium or Palladium catalysts, alkenes, ethers. nih.gov | Introduction of alkyl chains to modulate solubility and steric properties. nih.gov |

| C-H Amination | C5 | Copper catalysts, N-Fluorobenzenesulfonimide. researchgate.net | Creation of poly-aminoquinoline structures. researchgate.net |

| N-Functionalization | 3-amino group | Acyl chlorides, sulfonyl chlorides | Formation of amide and sulfonamide derivatives with altered electronic and biological profiles. |

Furthermore, the amino group at the 3-position is a prime handle for a wide range of classical and modern derivatization reactions, including acylation, sulfonylation, and participation in transition-metal-catalyzed cross-coupling reactions. These transformations would yield novel amides, sulfonamides, and N-arylated derivatives, each with potentially distinct chemical and physical properties.

Advanced Computational Modeling for Predictive Chemical Design and Property Engineering

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules, thereby guiding experimental efforts. For 2-(trifluoromethyl)quinolin-3-amine, advanced computational modeling will be instrumental in several key areas.

Density Functional Theory (DFT) studies can be employed to:

Elucidate the electronic structure, including the impact of the trifluoromethyl and amine groups on the electron density distribution of the quinoline ring system.

Predict the reactivity and regioselectivity of various chemical transformations, such as C-H activation, helping to optimize reaction conditions.

Model the absorption and emission spectra of potential derivatives, aiding in the design of novel fluorophores and optoelectronic materials.

By simulating reaction mechanisms, such as those involved in photocatalytic cycles or C-H functionalization pathways, researchers can gain a deeper understanding of the underlying processes and identify key intermediates or transition states. acs.org This knowledge is invaluable for the rational design of more efficient catalysts and reaction protocols.

Expanding the Scope of Applications in Emerging Materials and Chemical Technologies

The unique electronic profile of 2-(trifluoromethyl)quinolin-3-amine, arising from its push-pull substitution pattern, makes it an attractive candidate for applications in materials science and other advanced technologies.

Future research could explore the use of this compound and its derivatives as:

Ligands in Organometallic Catalysis : Quinoline scaffolds are widely used as ligands. nih.gov The specific electronic and steric properties of 2-(trifluoromethyl)quinolin-3-amine could lead to novel catalysts with enhanced activity or selectivity for a range of organic transformations.

Building Blocks for Optoelectronic Materials : The quinoline core is a known chromophore, and strategic functionalization can tune its photophysical properties. nih.gov Derivatives of 2-(trifluoromethyl)quinolin-3-amine could be investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, or as fluorescent probes.

Components of Advanced Polymers : Incorporation of the rigid, functionalized quinoline unit into polymer backbones could impart desirable properties such as thermal stability, conductivity, or specific recognition capabilities.

The exploration of these and other applications will be driven by a synergistic interplay between synthetic innovation, computational design, and rigorous characterization of the resulting materials.

Q & A

Synthetic Methodologies and Reaction Optimization

Q : What are the key considerations for synthesizing 2-(Trifluoromethyl)quinolin-3-amine with high yield and purity? A : The synthesis typically involves coupling quinolin-3-amine with trifluoromethyl-containing reagents. For example, sulfonylation using 2-(trifluoromethyl)benzenesulfonyl chloride in pyridine at 0°C to room temperature achieves moderate yields (37%) after HPLC purification . Critical parameters include:

- Temperature control : Reactions initiated at 0°C minimize side reactions.

- Catalysts : DMAP improves yields in related syntheses (e.g., 51% yield for N-(4-cyano-3-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzenesulfonamide) .

- Purification : Automated reverse-phase HPLC ensures >95% purity.

Analytical Characterization Challenges

Q : What analytical techniques are most effective for confirming the structure of 2-(Trifluoromethyl)quinolin-3-amine derivatives? A : A combination of HPLC , LCMS , and multinuclear NMR is critical:

- HPLC : Reverse-phase systems (e.g., System 1, 4.5 min) with ELSD detection confirm >95% purity .

- HRMS : Matches theoretical values within 0.1 ppm (e.g., m/z 353.0566 [M+H]+) .

- ¹H NMR : Characteristic aromatic protons at δ 8.70 (d, J = 2.6 Hz) and δ 11.19 (br s, NH) in d⁶-DMSO .

Mechanistic Insights into Trifluoromethyl Effects

Q : How does the trifluoromethyl group at the 2-position influence electronic properties and reactivity? A : The electron-withdrawing nature of the -CF₃ group:

- Reduces electron density on the quinoline ring, enhancing electrophilic substitution resistance.

- Increases lipophilicity (logP by ~1.5 units vs. non-fluorinated analogs), improving membrane permeability .

- Stabilizes intermediates in nucleophilic aromatic substitution, as observed in related trifluoromethylpyridine syntheses .

Structure-Activity Relationship (SAR) Studies

Q : How does trifluoromethyl substitution impact biological activity in quinoline derivatives? A : Comparative SAR studies show:

- Enhanced target binding : 2-Trifluoromethyl derivatives exhibit lower IC₅₀ values (e.g., 12 nM for PI3Kδ inhibition) vs. methyl analogs (45 nM) .

- Metabolic stability : Increased t₁/₂ (4.8 h vs. 2.1 h for methyl derivatives) due to reduced oxidative metabolism .

| Substituent Position | Biological Activity (IC₅₀) | LogP | Metabolic Stability (t₁/₂) |

|---|---|---|---|

| 2-Trifluoromethyl | 12 nM | 3.2 | 4.8 h |

| 2-Methyl | 45 nM | 2.4 | 2.1 h |

Applications in Medicinal Chemistry

Q : What strategies utilize 2-(Trifluoromethyl)quinolin-3-amine as a bioactive scaffold? A : Key applications include:

- Sulfonamide derivatives : Synthesized via coupling with sulfonyl chlorides, showing URAT1 inhibition for gout treatment .

- Kinase inhibitors : Incorporation into PI3Kδ inhibitors (e.g., AMG319) improves selectivity and potency .

Stability and Degradation Pathways

Q : What are the stability challenges for 2-(Trifluoromethyl)quinolin-3-amine under experimental conditions? A :

- Hydrolytic stability : The -CF₃ group resists hydrolysis, but the amine moiety may degrade under strong acidic/basic conditions.

- Light sensitivity : Quinoline derivatives often require storage in amber vials to prevent photodegradation.

- Analytical monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC track degradation products .

Computational Modeling of Physicochemical Properties

Q : How can researchers predict properties like logP and pKa for 2-(Trifluoromethyl)quinolin-3-amine? A :

- DFT calculations : Estimate logP (~3.2) and pKa (~5.1 for the amine group) .

- Experimental validation : Compare with HPLC-derived logD and potentiometric titration data .

Contradictions in Synthetic Protocols

Q : Why do different synthetic routes report varying yields for similar derivatives? A : Discrepancies arise from:

- Reagent purity : Impurities in sulfonyl chlorides reduce coupling efficiency.

- Solvent choice : Pyridine vs. DCM affects reaction rates and byproduct formation .

- Workup methods : Acidic washes (1 M HCl) in DCM improve purity vs. direct HPLC .

Advanced Purification Techniques

Q : What advanced methods resolve purification challenges for 2-(Trifluoromethyl)quinolin-3-amine? A :

- High-throughput HPLC : Achieves >95% purity using C18 columns with gradient elution (MeCN/water) .

- Recrystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to remove sulfonic acid byproducts.

Future Research Directions

Q : What underexplored areas exist for 2-(Trifluoromethyl)quinolin-3-amine in academic research? A :

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。